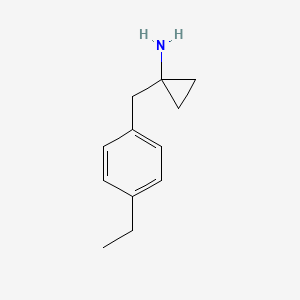
1-(4-Ethylbenzyl)cyclopropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethylbenzyl)cyclopropan-1-amine is an organic compound with the molecular formula C12H17N It features a cyclopropane ring attached to a benzyl group substituted with an ethyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethylbenzyl)cyclopropan-1-amine can be achieved through several methods. One common approach involves the reaction of 4-ethylbenzyl chloride with cyclopropanamine in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethylbenzyl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding cyclopropane carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into cyclopropylamines.
Substitution: Nucleophilic substitution reactions with halogens or other electrophiles can introduce different functional groups onto the benzyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogens (Cl2, Br2), electrophiles (R-X)
Major Products Formed
Oxidation: Cyclopropane carboxylic acids
Reduction: Cyclopropylamines
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
1-(4-Ethylbenzyl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-Ethylbenzyl)cyclopropan-1-amine involves its interaction with specific molecular targets. The cyclopropane ring’s strained nature makes it highly reactive, allowing it to participate in various chemical reactions. The compound can bind to enzymes or receptors, modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methylbenzyl)cyclopropan-1-amine
- 1-(4-Chlorobenzyl)cyclopropan-1-amine
- 1-(4-Bromobenzyl)cyclopropan-1-amine
Uniqueness
1-(4-Ethylbenzyl)cyclopropan-1-amine is unique due to the presence of the ethyl group at the para position of the benzyl ring. This substitution can influence the compound’s reactivity, stability, and biological activity compared to its analogs. The ethyl group may enhance lipophilicity, affecting the compound’s interaction with biological membranes and targets .
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
1-[(4-ethylphenyl)methyl]cyclopropan-1-amine |
InChI |
InChI=1S/C12H17N/c1-2-10-3-5-11(6-4-10)9-12(13)7-8-12/h3-6H,2,7-9,13H2,1H3 |
InChI Key |
UNFYAAGIDSHJIN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CC2(CC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




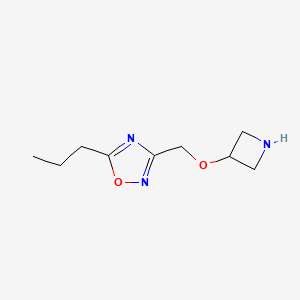
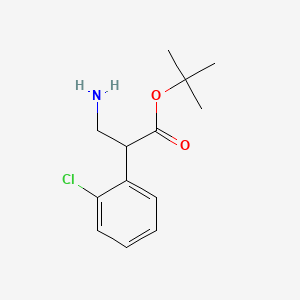
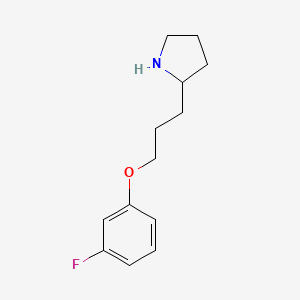





![[1,1'-Biphenyl]-4-ylmethanesulfonamide](/img/structure/B13535349.png)

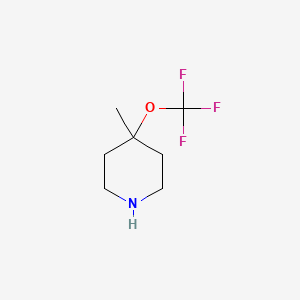
![4-Boc-decahydropyrido[4,3-f][1,4]oxazepine](/img/structure/B13535369.png)
